2,1,3-benzoxadiazol-4-ylformamide
Description
2,1,3-Benzoxadiazol-4-ylformamide is a heterocyclic compound featuring a benzoxadiazole core fused with a formamide functional group. The benzoxadiazole system consists of a benzene ring fused to a 1,2,5-oxadiazole moiety, which contributes to its electronic and structural uniqueness. The formamide substituent at the 4-position introduces hydrogen-bonding capability, influencing solubility, reactivity, and biological interactions.
Propriétés
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-4H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKATVHXOABQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₇H₅N₃O₂.
Key Observations :
- Stability : Unlike 1,3,4-oxadiazole derivatives (e.g., 5c–5e in ), benzoxadiazoles exhibit greater aromatic stabilization due to the fused benzene ring, reducing susceptibility to ring-opening reactions.
Spectral and Reactivity Profiles
Table 2: Comparative Spectral Data
Key Observations :
- IR Spectroscopy : The formamide group in the target compound is expected to show distinct C=O and N-H stretches, overlapping with benzoxadiazole ring vibrations (~1591–1612 cm⁻¹) .
- Reactivity : Unlike 1,3,4-oxadiazole derivatives with aldehyde groups (e.g., 5c–5e), the formamide substituent in the target compound may participate in intramolecular hydrogen bonding, reducing electrophilicity .
Critical Analysis of Divergent Evidence
- Stability of Oxadiazole Derivatives : highlights that 3-benzoyl-5-phenyl-oxadiazole undergoes isomerization at its melting point, whereas benzoxadiazoles (e.g., Compound 5 ) show thermal stability up to 462 K. This underscores the role of fused aromatic systems in enhancing stability .
- Synthetic Yields : 1,3,4-Oxadiazole derivatives (e.g., 5c–5e) exhibit high yields (83–88%), while benzoxadiazole derivatives (e.g., Compound 5 ) show moderate yields (56%), likely due to steric and electronic challenges in functionalizing the benzoxadiazole core .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
